
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide is a heterocyclic compound with a pyridinium core This compound is characterized by the presence of a methylsulfanyl group at the 2-position, diphenyl groups at the 4 and 6 positions, and a prop-2-en-1-yl group at the 1-position The iodide ion serves as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinium Core: The initial step involves the synthesis of the pyridinium core through a condensation reaction between a suitable aldehyde and an amine.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Addition of Diphenyl Groups: The diphenyl groups are added through a Friedel-Crafts alkylation reaction.
Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of the Iodide Salt: The final step involves the formation of the iodide salt by reacting the pyridinium compound with an iodide source, such as sodium iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyridinium core can be reduced to form a dihydropyridine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of pyridinium salts with different counterions.
科学研究应用
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
作用机制
The mechanism of action of 2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: Modulation of signaling pathways, such as the MAP kinase pathway, which can influence cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-(Methylsulfanyl)-4,6-diphenylpyridine: Lacks the prop-2-en-1-yl group and iodide ion.
4,6-Diphenyl-2-(methylsulfanyl)pyridine: Similar structure but without the pyridinium core.
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridine: Similar structure but without the iodide ion.
Uniqueness
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide is unique due to the presence of the pyridinium core, the combination of substituents, and the iodide counterion
属性
CAS 编号 |
83318-98-3 |
|---|---|
分子式 |
C21H20INS |
分子量 |
445.4 g/mol |
IUPAC 名称 |
2-methylsulfanyl-4,6-diphenyl-1-prop-2-enylpyridin-1-ium;iodide |
InChI |
InChI=1S/C21H20NS.HI/c1-3-14-22-20(18-12-8-5-9-13-18)15-19(16-21(22)23-2)17-10-6-4-7-11-17;/h3-13,15-16H,1,14H2,2H3;1H/q+1;/p-1 |
InChI 键 |
WEXGBWNPFVKUIQ-UHFFFAOYSA-M |
规范 SMILES |
CSC1=CC(=CC(=[N+]1CC=C)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


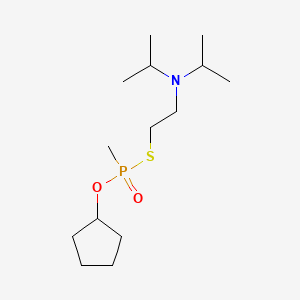


![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
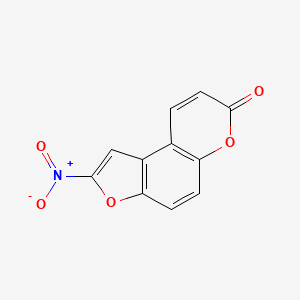
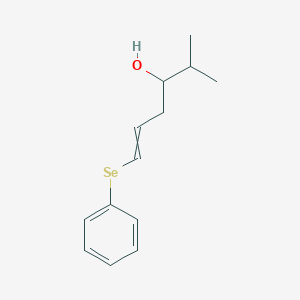
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)


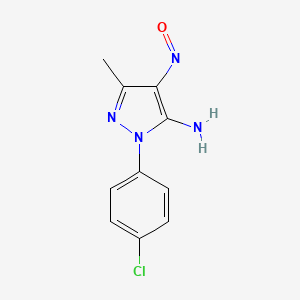
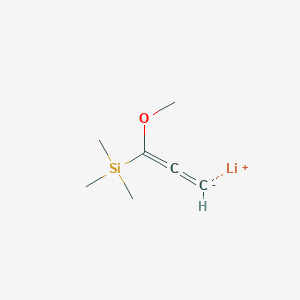


![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
